2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine
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Overview
Description
2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine is a heterocyclic compound featuring a pyrazole ring substituted with an aminopropenyl group and two amino groups at positions 3 and 4. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrazines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: A pyrazole derivative with an amino group at position 3.
4-Aminopyrazole: A pyrazole derivative with an amino group at position 4.
5-Aminopyrazole: A pyrazole derivative with an amino group at position 5.
Uniqueness
2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine is unique due to the presence of both an aminopropenyl group and two amino groups on the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C6H11N5 |
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Molecular Weight |
153.19 g/mol |
IUPAC Name |
2-(1-aminoprop-1-enyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H11N5/c1-2-5(8)11-6(9)4(7)3-10-11/h2-3H,7-9H2,1H3 |
InChI Key |
ARCINNIAVJHFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(N)N1C(=C(C=N1)N)N |
Origin of Product |
United States |
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